Enhanced Synthetic Yield: 1,6-DCN as the Thermodynamically Favored Product
In the gaseous degradation of 1-chloronaphthalene over alumina catalysts, 1,6-dichloronaphthalene (1,6-DCN) is identified as the most thermodynamically favored product among all possible dichloronaphthalene isomers. This is supported by computational modeling, with lower calculated reaction enthalpy (ΔHr) and Gibbs free energy (ΔGr) compared to other isomers [1]. Experimental data from this same study confirm that 1,6-DCN is a primary intermediate, with measured yields of 9.1%, 4.5%, and 4.4% over α-, η- and γ-Al2O3 catalysts, respectively [1].
| Evidence Dimension | Reaction Thermodynamics (ΔHr and ΔGr) |
|---|---|
| Target Compound Data | Calculated ΔHr and ΔGr indicate 1,6-DCN is the most favored isomer [1]. |
| Comparator Or Baseline | All other dichloronaphthalene (DiCN) isomers, including the co-produced 1,4-DiCN [1]. |
| Quantified Difference | 1,6-DiCN is the most favored DiCN isomer product based on calculated ΔHr and ΔGr; experimental yields up to 9.1% for 1,6-DCN [1]. |
| Conditions | Gaseous degradation of 1-chloronaphthalene over α-Al2O3, η-Al2O3, and γ-Al2O3 catalysts at elevated temperature [1]. |
Why This Matters
Procuring 1,6-DCN is essential for reactions where it is the desired product, as it is the kinetically and thermodynamically favored outcome, maximizing yield and minimizing purification costs associated with isomeric byproducts.
- [1] Lu, H., Li, Q., Su, G., Zheng, M., Zhao, Y., Miao, X., … Zhao, Y. (2017). Synthesis of three crystalline forms of Al2O3 featuring rod-like fibers and their effect on the gaseous degradation of 1-chloronaphthalene. Environmental Science: Nano, 4(5), 994-1004. View Source
